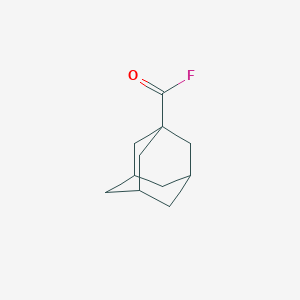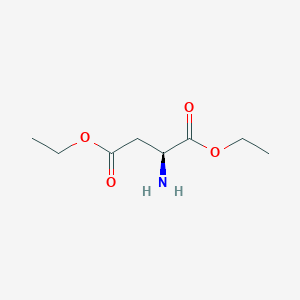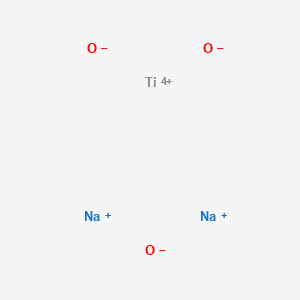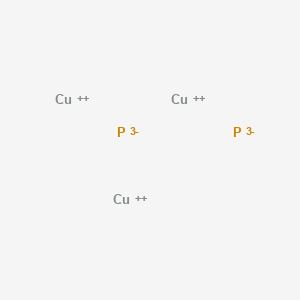![molecular formula C8H9N3O B079790 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one CAS No. 13925-33-2](/img/structure/B79790.png)
1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one, also known as DPP6, is a chemical compound that belongs to the pyrrolopyrimidine family. It has gained significant attention in recent years due to its potential applications in scientific research.
作用機序
The mechanism of action of 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one involves its interaction with the N-terminal domain of Kv4 channels. 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one binds to a conserved site on the channel, which leads to a reduction in the current density of the channel. This results in a decrease in the amplitude and frequency of action potentials in neurons. 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one also affects the kinetics of the channel, leading to a slower recovery from inactivation.
生化学的および生理学的効果
The biochemical and physiological effects of 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one have been extensively studied in vitro and in vivo. In vitro studies have shown that 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one can modulate the activity of Kv4 channels in a dose-dependent manner. In vivo studies have demonstrated that 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one can affect neuronal excitability and synaptic plasticity in the brain. 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one has also been implicated in the regulation of cardiac function, where it modulates the activity of Kv4 channels in the heart.
実験室実験の利点と制限
1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has a well-defined mechanism of action and can be used to modulate the activity of Kv4 channels in a precise manner. However, there are also limitations to the use of 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one in lab experiments. Its effects on other ion channels and receptors are not well understood, which could lead to off-target effects. Additionally, 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one has a relatively short half-life, which can limit its usefulness in certain experimental settings.
将来の方向性
There are several future directions for research on 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one. One area of focus is the development of more selective modulators of Kv4 channels, which could be used to study the role of these channels in neuronal function and disease. Another area of research is the identification of other proteins that interact with 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one, which could provide insights into its broader physiological functions. Additionally, there is a need for more in vivo studies to better understand the effects of 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one on neuronal and cardiac function.
Conclusion
In conclusion, 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one is a promising compound with potential applications in scientific research. Its well-defined mechanism of action and ability to modulate the activity of Kv4 channels make it a valuable tool for studying neuronal excitability and synaptic plasticity. However, further research is needed to fully understand its physiological functions and potential therapeutic applications.
合成法
The synthesis of 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one involves a multi-step process that includes the reaction of ethyl cyanoacetate with 2,4-diaminopyrimidine, followed by cyclization and dehydration to form the final product. The synthesis method is relatively straightforward and has been optimized to produce high yields of 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one.
科学的研究の応用
1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one has been extensively studied for its potential applications in scientific research. It has been identified as a modulator of voltage-gated potassium channels, which play a crucial role in regulating neuronal excitability. 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one has been shown to interact with Kv4.2 and Kv4.3 channels, which are important for the generation of action potentials in neurons. By modulating the activity of these channels, 1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one can affect neuronal firing patterns and synaptic plasticity.
特性
CAS番号 |
13925-33-2 |
|---|---|
製品名 |
1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one |
分子式 |
C8H9N3O |
分子量 |
163.18 g/mol |
IUPAC名 |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone |
InChI |
InChI=1S/C8H9N3O/c1-6(12)11-3-7-2-9-5-10-8(7)4-11/h2,5H,3-4H2,1H3 |
InChIキー |
UCDDWBVLTFCBJN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC2=CN=CN=C2C1 |
正規SMILES |
CC(=O)N1CC2=CN=CN=C2C1 |
その他のCAS番号 |
13925-33-2 |
同義語 |
5H-Pyrrolo[3,4-d]pyrimidine, 6-acetyl-6,7-dihydro- (8CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



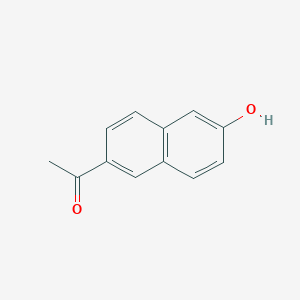
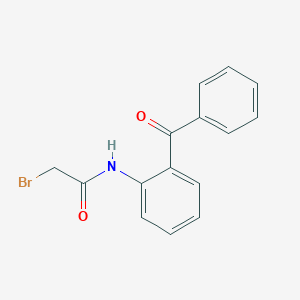

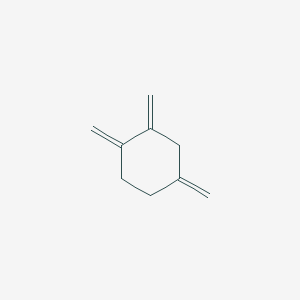
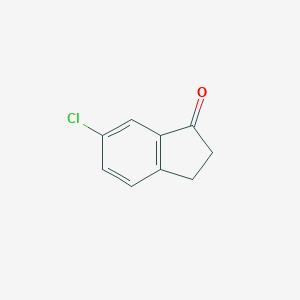
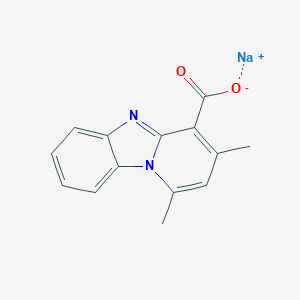

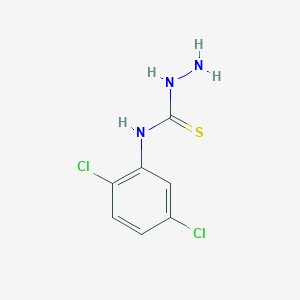

![2-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B79725.png)
